molecular formula C18H18N6 B5190741 2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine

2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B5190741
M. Wt: 318.4 g/mol
InChI Key: NCXNYRVRWWHYEA-UHFFFAOYSA-N
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Description

2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles or the substitution of chlorinated triazines with appropriate amines. The reaction is usually carried out in solvents like 1,4-dioxane or 1,2-dichloroethane, with refluxing to achieve high yields .

Industrial Production Methods

Industrial production of triazine derivatives often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance production rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the triazine ring .

Mechanism of Action

The mechanism of action of 2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine stands out due to its unique combination of phenyl and prop-2-enyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other triazine derivatives .

Properties

IUPAC Name

2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-2-13-19-16-22-17(20-14-9-5-3-6-10-14)24-18(23-16)21-15-11-7-4-8-12-15/h2-12H,1,13H2,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXNYRVRWWHYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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